tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate
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Overview
Description
tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate is a complex organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with other reactants under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the ester group to yield alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential in drug development. The boronic ester group can interact with biological molecules, making it a candidate for the design of enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique reactivity allows for the creation of materials with specific properties, such as enhanced strength or conductivity .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-ylcarbamate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate apart is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .
Properties
Molecular Formula |
C21H33BO6 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
tert-butyl 2-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propoxy]acetate |
InChI |
InChI=1S/C21H33BO6/c1-19(2,3)26-18(23)15-24-13-8-14-25-17-11-9-16(10-12-17)22-27-20(4,5)21(6,7)28-22/h9-12H,8,13-15H2,1-7H3 |
InChI Key |
IIRJTBHHYXIMCS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCOCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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